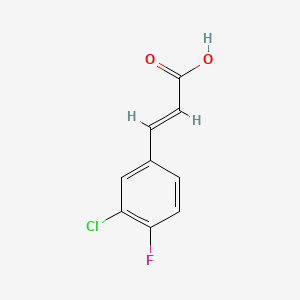

3-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality 3-Chloro-4-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS 155814-22-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer a holistic understanding of its properties, synthesis, and potential applications, grounded in established chemical principles.

Core Molecular Characteristics

3-Chloro-4-fluorocinnamic acid, with the CAS number 155814-22-5, is a solid, typically appearing as an off-white powder.[1] Its molecular structure, featuring a trans-alkene bridge connecting a 3-chloro-4-fluorophenyl group to a carboxylic acid moiety, is the foundation of its chemical behavior and potential for further functionalization.

Table 1: Physicochemical Properties of 3-Chloro-4-fluorocinnamic acid

| Property | Value | Source(s) |

| CAS Number | 155814-22-5 | [2] |

| Molecular Formula | C₉H₆ClFO₂ | [2] |

| Molecular Weight | 200.59 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Storage | Recommended at 4°C, sealed in a dry environment. | [2] |

| SMILES | O=C(O)/C=C/c1cc(Cl)c(F)cc1 | [2] |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |

Synthesis and Purification: A Practical Approach

Conceptual Synthesis Workflow via Perkin Reaction

The synthesis would logically proceed from 3-chloro-4-fluorobenzaldehyde. The causality behind this choice of precursor is its commercial availability and the directness of the route to the desired product.

Caption: Conceptual workflow for the synthesis of 3-Chloro-4-fluorocinnamic acid via the Perkin reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for similar cinnamic acid syntheses and is presented here as a robust starting point for researchers.

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).

-

Heating: Heat the reaction mixture in an oil bath to 180°C for 5-8 hours. The elevated temperature is necessary to drive the condensation reaction.

-

Hydrolysis: After cooling, pour the reaction mixture into a beaker of water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

-

Purification of Crude Product: If unreacted aldehyde is present, perform a steam distillation to remove it. Filter the hot solution to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude 3-Chloro-4-fluorocinnamic acid is complete.

-

Recrystallization: Collect the crude product by filtration and recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.[3] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, while impurities remain in solution.[1]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 3-Chloro-4-fluorocinnamic acid would rely on a combination of spectroscopic and chromatographic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic protons (multiplets), Vinylic protons (doublets with trans coupling constant of ~16 Hz), Carboxylic acid proton (broad singlet, downfield). | The number, multiplicity, and chemical shifts of protons are determined by their chemical environment. |

| ¹³C NMR | Aromatic carbons (multiple signals), Alkene carbons, Carbonyl carbon (downfield). | The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative atoms. |

| FTIR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch). | Specific functional groups absorb infrared radiation at characteristic frequencies.[4] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 200/202 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve loss of -COOH and subsequent cleavage of the side chain.[5][6] | The mass-to-charge ratio of the molecule and its fragments provides information about its elemental composition and structure. |

Analytical Chromatography: A Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 3-Chloro-4-fluorocinnamic acid.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV at 254 nm.

-

Rationale: This method effectively separates the nonpolar analyte from more polar impurities. The acidic modifier ensures good peak shape for the carboxylic acid.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-Chloro-4-fluorocinnamic acid is primarily dictated by its three key functional domains: the aromatic ring, the acrylic acid moiety, and the halogen substituents.

Caption: Key reactivity domains of 3-Chloro-4-fluorocinnamic acid.

The presence of both chlorine and fluorine atoms is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nature of the halogens also influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Potential as a Scaffold in Medicinal Chemistry

Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The specific halogenation pattern of 3-Chloro-4-fluorocinnamic acid makes it an attractive starting point for the synthesis of novel therapeutic agents.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. It is plausible that derivatives of this compound could be designed as inhibitors for enzymes such as carbonic anhydrases or dihydroorotate dehydrogenase.[9][10]

-

Antimicrobial Agents: Halogenated cinnamic acids and their derivatives have demonstrated significant antibacterial and antifungal activity.[11] The 3-chloro-4-fluoro substitution pattern may confer enhanced potency or a modified spectrum of activity.

-

Anticancer Drug Development: Cinnamic acid derivatives have been investigated as potential anticancer agents.[7] This scaffold can be elaborated to target various pathways involved in cancer progression.

Safety and Handling

3-Chloro-4-fluorocinnamic acid is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate gloves, safety goggles, and a lab coat.

Conclusion

3-Chloro-4-fluorocinnamic acid is a versatile building block with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis is achievable through established organic chemistry reactions, and its purity can be readily assessed using standard analytical techniques. The unique combination of a cinnamic acid scaffold with a specific halogenation pattern provides a rich platform for further chemical exploration and the design of novel bioactive molecules.

References

- Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. [Link]

- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- Supuran, C. T. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 440-445.

- Teixeira, R. R., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(8), 1105.

- Torkian, L. (2018). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. International Journal of Organic Chemistry, 8(3), 269-278.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Wójcik, L., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Molecules, 28(23), 7899.

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. mdpi.com [mdpi.com]

(2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid chemical structure

Executive Summary

This technical guide provides an in-depth analysis of (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid (also known as trans-3-chloro-4-fluorocinnamic acid). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor antagonists where metabolic stability and lipophilicity modulation are required.

The guide details the physicochemical profile, a robust synthetic protocol via Knoevenagel condensation, downstream medicinal chemistry applications, and rigorous quality control parameters.

Part 1: Structural Analysis & Physicochemical Profile

Chemical Identity

The molecule features a phenyl ring substituted at the meta and para positions with chlorine and fluorine, respectively, conjugated to an acrylic acid moiety. The (2E) configuration indicates the trans geometry across the alkene double bond, which is thermodynamically favored and biologically relevant for most pharmacophore binding pockets.

| Property | Description |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid |

| Common Name | (E)-3-Chloro-4-fluorocinnamic acid |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Stereochemistry | Trans (E) isomer (J-coupling constant ~16 Hz) |

| Key Functionalities |

Electronic & Steric Properties

The specific substitution pattern (3-Cl, 4-F) is not arbitrary; it is a strategic scaffold in drug design:

-

Metabolic Blockade: The fluorine atom at the para-position (C4) blocks cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

) of the parent drug compared to non-fluorinated analogs [1]. -

Lipophilicity Modulation: The 3-chloro substituent increases lipophilicity (LogP), enhancing membrane permeability while providing a steric handle for hydrophobic pocket filling in target proteins.

-

Acidity (pKa): The electron-withdrawing nature of the halogens (inductive effect, -I) lowers the pKa of the carboxylic acid relative to unsubstituted cinnamic acid (pKa ~4.44), making the conjugate base more stable and potentially influencing binding affinity via salt bridges [2].

Part 2: Synthetic Pathways & Protocols

Pathway Selection: Knoevenagel vs. Heck

Two primary routes exist for synthesis. The Knoevenagel Condensation is selected here as the optimal route for scalability and cost-efficiency, avoiding the use of expensive palladium catalysts required by the Heck reaction.

Figure 1: Strategic workflow for the Knoevenagel condensation synthesis of the target cinnamic acid derivative.

Robust Experimental Protocol (Knoevenagel Condensation)

Objective: Synthesis of (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid on a 10g scale.

Reagents:

-

3-Chloro-4-fluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base, 5.0 vol)

-

Piperidine (Catalytic, 0.1 eq)

-

HCl (Concentrated, for workup)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol) and malonic acid (7.88 g, 75.7 mmol) to the flask.

-

Solvation: Add pyridine (50 mL) followed by piperidine (0.6 mL). The mixture may slightly exotherm.

-

Reaction: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Quenching: Cool the reaction mixture to 0–5°C in an ice bath.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) and concentrated HCl (60 mL) with vigorous stirring. The acid neutralizes the pyridine and precipitates the free carboxylic acid product.

-

Critical Checkpoint: Ensure pH is < 2 to guarantee full protonation.

-

-

Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (or pure Ethanol depending on solubility) to obtain high-purity needles.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Part 3: Medicinal Chemistry Applications[2][3][4][5]

This scaffold acts as a versatile building block. The carboxylic acid is rarely the endpoint; it is typically activated to form amides, esters, or reduced to alcohols.

Bioisosterism & SAR

The 3-Cl, 4-F motif is often used to replace a simple phenyl or 4-chlorophenyl group to optimize pharmacokinetic (PK) properties without altering the binding mode significantly.

-

Fluorine Effect: Increases metabolic stability against aromatic oxidation [3].

-

Chlorine Effect: Fills hydrophobic pockets (e.g., in kinase inhibitors) and increases plasma protein binding.

Downstream Derivatization Workflow

The following diagram illustrates the transformation of the core acid into active pharmaceutical ingredients (APIs).

Figure 2: Common derivatization pathways for medicinal chemistry optimization.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

-

Alkene Region: The hallmark of the (E)-isomer is a pair of doublets with a large coupling constant (

).-

~7.6 ppm (1H, d,

-

~6.5 ppm (1H, d,

-

Note: If

Hz, significant (Z)-isomer contamination is present.

-

~7.6 ppm (1H, d,

-

Aromatic Region: Multiplets corresponding to the 1,3,4-substitution pattern (

7.2 – 7.8 ppm). -

Acid Proton: Broad singlet at

11.0–13.0 ppm (exchangeable with D₂O).

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

-

Acceptance Criteria: >98.0% area AUC.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative mode is often more sensitive for carboxylic acids).

-

Target Ion: [M-H]⁻ = 198.9 m/z (approx). Note the chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Silva, L., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientifica, 2019, 3941242. Link

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid for Advanced Research

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, synthesis, and potential applications, offering field-proven insights into its utility as a chemical building block.

Core Molecular Profile

3-Chloro-4-fluorocinnamic acid is a substituted derivative of cinnamic acid, featuring both a chlorine and a fluorine atom on the phenyl ring. These halogen substitutions are critical as they significantly modulate the molecule's physicochemical and biological properties, making it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.

The presence of the fluorine atom is particularly noteworthy. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The electron-withdrawing nature of both halogen atoms also influences the reactivity of the aromatic ring and the acrylic acid moiety.

Key Physicochemical Data

A summary of the core quantitative data for 3-Chloro-4-fluorocinnamic acid is presented below. This data is essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | [2] |

| Molecular Weight | 200.59 g/mol | [2] |

| CAS Number | 155814-22-5 | [2] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% - 98% | [2] |

| Calculated LogP | 2.5769 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted cinnamic acids like 3-Chloro-4-fluorocinnamic acid is typically achieved through well-established condensation reactions. The two most common and industrially relevant methods are the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation: A Preferred Route

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5] For the synthesis of 3-Chloro-4-fluorocinnamic acid, the logical precursors would be 3-chloro-4-fluorobenzaldehyde and malonic acid.

The choice of a weak base like pyridine or piperidine is crucial as it facilitates the deprotonation of malonic acid to form a nucleophilic enolate without promoting undesirable side reactions with the aldehyde.[6]

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol (Adapted from a similar synthesis[6]):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), pyridine (0.25 equivalents), and a catalytic amount of piperidine in an ethanol solvent.

-

Heating: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion (typically several hours), cool the reaction mixture. Add water to precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water to remove any remaining malonic acid and catalysts, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water to yield the pure trans-isomer.

Perkin Reaction

An alternative is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.[7][8][9] For this specific molecule, 3-chloro-4-fluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate.[7] While effective, this method often requires higher temperatures and can sometimes result in lower yields compared to the Knoevenagel condensation.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration. The aromatic region would display complex splitting patterns due to the coupling between the remaining aromatic protons and the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carboxyl carbon (~167-170 ppm), the two vinyl carbons, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp C=O (carbonyl) stretch will appear around 1680-1700 cm⁻¹. The C=C stretching of the alkene and aromatic ring will be visible in the 1600-1650 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the pseudomolecular ion ([M+H]⁺ or [M-H]⁻). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

Role in Drug Discovery and Development

Cinnamic acid and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10] The title compound, 3-Chloro-4-fluorocinnamic acid, serves as a key intermediate for synthesizing novel therapeutic agents.

A Fluorinated Building Block

The introduction of fluorine into drug molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine can:

-

Block Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation can increase the drug's half-life.

-

Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, affecting solubility and cell permeability.

-

Improve Pharmacokinetics: The overall effect of fluorination can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Caption: Role as a building block in drug discovery.

Precursor to Antimicrobial and Anticancer Agents

Research into halogenated cinnamic acids and their derivatives has shown promise in developing new antimicrobial agents.[10] Esters derived from 4-chlorocinnamic acid, for instance, have demonstrated potent antifungal activity.[10] The unique electronic and steric properties of 3-Chloro-4-fluorocinnamic acid make it an attractive starting material for creating libraries of amides and esters to be screened for various biological activities, including against multi-drug resistant pathogens and various cancer cell lines.[11]

References

-

PrepChem. Synthesis of trans 3-fluorocinnamic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Available from: [Link]

-

IJPST. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available from: [Link]

-

YouTube. Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). Available from: [Link]

-

ResearchGate. (PDF) A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available from: [Link]

-

Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ChemIQSoc. Preparation of cinnamic acid (Perkin condensation). Available from: [Link]

-

Wikipedia. Perkin reaction. Available from: [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. 1 H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47.... Available from: [Link]

-

SATHEE. Perkin Reaction Mechanism. Available from: [Link]

-

National Institutes of Health. Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Available from: [Link]

-

PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]

-

Solubility of Things. 4-Chlorocinnamic acid. Available from: [Link]

-

National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]

-

MDPI. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Available from: [Link]

-

National Institutes of Health. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Available from: [Link]

-

The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]

-

Wikipedia. Cinnamic acid. Available from: [Link]

-

ResearchGate. Solubilities of trans-cinnamic acid | Download Table. Available from: [Link]

-

PubMed. Introduction of 4-chloro-alpha-cyanocinnamic acid liquid matrices for high sensitivity UV-MALDI MS. Available from: [Link]

-

PubMed. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Available from: [Link]

-

Royal Society of Chemistry. . Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 3-Chloro-4-fluorocinnamic acid | 155814-22-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3-Chloro-4-fluorocinnamic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of Halogenation in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities and favorable safety profile.[1] The core structure, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, presents a versatile scaffold for chemical modification.[1] A particularly fruitful strategy for enhancing the therapeutic efficacy and modulating the pharmacokinetic properties of these compounds has been the introduction of halogen substituents.[2] This guide focuses on the prospective biological activities of a specific subclass: derivatives of 3-chloro-4-fluorocinnamic acid. While direct literature on this exact substitution pattern is emerging, a wealth of data on related halogenated cinnamic acids allows for a robust, predictive exploration of their potential. By analyzing structure-activity relationships (SAR), we can project the antimicrobial, anticancer, and enzyme-inhibiting capabilities of this promising, yet underexplored, class of molecules. This document serves as a technical resource for researchers and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental frameworks to propel future investigations.

The Foundation: Synthesis of 3-Chloro-4-fluorocinnamic Acid and its Derivatives

The journey to exploring the biological activities of these compounds begins with their synthesis. The parent molecule, 3-chloro-4-fluorocinnamic acid, can be readily prepared from its commercially available precursor, 3-chloro-4-fluorobenzaldehyde.[3][4][5] This aldehyde is a versatile building block in the synthesis of various pharmaceuticals, particularly anticancer agents.[3]

The general and most common method for synthesizing cinnamic acids from their corresponding benzaldehydes is the Knoevenagel condensation.[6] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Caption: Knoevenagel condensation workflow for synthesizing the parent acid.

From this parent acid, a diverse library of derivatives, primarily esters and amides, can be synthesized to modulate lipophilicity and biological activity.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorocinnamic Acid Amides

This protocol outlines a general procedure for the synthesis of amide derivatives from the parent acid.

-

Activation of the Carboxylic Acid:

-

Dissolve 1 equivalent of 3-chloro-4-fluorocinnamic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

-

Add 1.2 equivalents of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of a base like 4-dimethylaminopyridine (DMAP).[7]

-

Alternatively, for potentially higher yields, convert the carboxylic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[7]

-

-

Amide Bond Formation:

-

To the activated acid solution, add 1.1 equivalents of the desired primary or secondary amine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

-

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research on analogous halogenated cinnamic acids, derivatives of 3-chloro-4-fluorocinnamic acid are predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Potential: A Two-pronged Halogen Attack

The presence of halogens on the phenyl ring is a known strategy to enhance the antimicrobial potency of cinnamic acid derivatives.[2] Specifically, chlorinated derivatives have shown considerable efficacy against both bacteria and fungi.[8][9]

1. Antibacterial Activity:

Studies on chlorinated N-arylcinnamamides have demonstrated submicromolar activity against clinically relevant bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA).[2] The increased lipophilicity imparted by the halogen atoms is thought to facilitate the passage of these molecules through the bacterial cell membrane.[10] The proposed mechanism of action for many cinnamic acid derivatives involves the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species (ROS).[10]

2. Antifungal Activity:

Esters of 4-chlorocinnamic acid have shown potent antifungal activity against various Candida species.[8][9] Molecular docking studies suggest that these compounds may act as inhibitors of the fungal enzyme 14α-demethylase.[8][9] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Caption: Inhibition of 14α-demethylase by halogenated cinnamic acid derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum:

-

Grow microbial strains (e.g., S. aureus, C. albicans) overnight in appropriate broth media.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution of Compounds:

-

Prepare a stock solution of the 3-chloro-4-fluorocinnamic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

-

| Derivative Type | Target Organism | Reported MIC Range (for related compounds) | Reference |

| 4-Chlorocinnamic acid esters | Candida species | 0.024 - 0.13 µmol/mL | [8][9] |

| Chlorinated N-arylcinnamamides | S. aureus (including MRSA) | Submicromolar | [2] |

Anticancer Activity: A Multi-faceted Approach

The incorporation of a 3-chloro-4-fluoro substitution pattern on the cinnamic acid scaffold is a promising strategy for developing novel anticancer agents. This is supported by the known anticancer activities of various halogenated and hybrid cinnamic acid derivatives.[1][11]

Structure-Activity Relationship Insights:

-

Hybrid Molecules: The synthesis of hybrid molecules, where the cinnamic acid moiety is combined with other pharmacologically active scaffolds (e.g., thiazolidinones), has yielded compounds with potent antimitotic activity.[11] The presence of a chlorinated phenylpropenylidene moiety has been identified as a crucial requirement for achieving these anticancer effects.[11]

-

Induction of Apoptosis: Some cinnamic acid derivatives have been shown to induce autophagic cell death and arrest the cell cycle in cancer cells.[1] For instance, tributyltin(IV) ferulate, a derivative of ferulic acid (a methoxy-hydroxycinnamic acid), demonstrated significant reduction in colon cancer cell viability at nanomolar concentrations.[1]

-

Enzyme Inhibition: Certain cinnamic acid derivatives act as histone deacetylase (HDAC) inhibitors, a class of drugs known for their anticancer properties.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 3-chloro-4-fluorocinnamic acid derivative for 48-72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

| Derivative/Hybrid | Cancer Cell Line | Reported IC₅₀/Activity | Reference |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone | Leukemia (MOLT-4, SR) | GI₅₀ < 0.02 µM | [11] |

| 6-Cinnamoyl-4-arylaminothienopyrimidines | Lung (A549), Cervical (HeLa) | IC₅₀ = 0.004 - 0.04 µM | [1] |

| Tributyltin(IV) ferulate | Colon (HCT116, Caco-2, HT-29) | Significant viability reduction at 400 nM | [1] |

Conclusion and Future Directions

While direct experimental data on the biological activities of 3-chloro-4-fluorocinnamic acid derivatives are yet to be extensively published, the principles of structure-activity relationships derived from closely related halogenated analogs provide a strong rationale for their investigation. The dual halogen substitution at the 3 and 4 positions of the phenyl ring is poised to enhance lipophilicity and electronic properties that are favorable for antimicrobial and anticancer activities.

Future research should focus on the synthesis of a focused library of 3-chloro-4-fluorocinnamic acid amides and esters, followed by systematic screening for their biological activities. Mechanistic studies should then be undertaken for the most potent compounds to elucidate their specific molecular targets. The information and protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel therapeutic agents to address pressing medical needs in infectious diseases and oncology.

References

-

Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2943. Available from: [Link]

-

de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. Available from: [Link]

-

de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed, 31179320. Available from: [Link]

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available from: [Link]

-

Matlou, G. G., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. Available from: [Link]

-

Nowak, M., et al. (2014). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules, 19(9), 14599-14615. Available from: [Link]

-

Rojas-Linares, D. M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Available from: [Link]

-

Reis, J., et al. (2009). New Insights Into the Antioxidant Activity of Hydroxycinnamic Acids: Synthesis and Physicochemical Characterization of Novel Halogenated Derivatives. European Journal of Medicinal Chemistry, 44(6), 2446-2453. Available from: [Link]

-

Tsolaki, E., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 26(23), 7206. Available from: [Link]

- Bayer Aktiengesellschaft. (1999). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents, EP0922693B1.

-

Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 25(21), 5098. Available from: [Link]

-

Szałabska, K., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6480. Available from: [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved February 9, 2026, from [Link]

-

Noreen, H., et al. (2017). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 82(1), 45-54. Available from: [Link]

-

de Farias, B. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. All Life, 14(1), 696-714. Available from: [Link]

-

da Silva, A. F. M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(10), 1309. Available from: [Link]

-

Di Mola, A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. Available from: [Link]

-

Liu, H., et al. (2015). Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1-7. Available from: [Link]

-

Zhou, Y., et al. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 689379. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. iris.univpm.it [iris.univpm.it]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Optimization for 3-Chloro-4-fluorocinnamic Acid

Introduction & Chemical Identity

3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of enzyme inhibitors and receptor antagonists. Its solubility behavior is governed by the interplay between its lipophilic halogenated phenyl ring and the hydrophilic carboxylic acid tail.

Understanding its solubility landscape is not merely about data collection; it is the foundation for designing efficient recrystallization processes, optimizing reaction yields, and formulating stable drug delivery systems.

Physicochemical Baseline

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₉H₆ClFO₂ | Moderate molecular weight (200.59 g/mol ) aids dissolution in organic solvents. |

| Melting Point | ~160–168°C (Estimated)* | High lattice energy requires elevated temperatures for dissolution in non-polar solvents. |

| pKa | ~4.0–4.2 (Predicted) | Electron-withdrawing halogens (Cl, F) increase acidity compared to cinnamic acid (pKa 4.44), affecting pH-dependent solubility. |

| LogP | ~2.6–2.8 | Lipophilic nature suggests poor water solubility but high affinity for alcohols and esters. |

*Note: Melting point varies by polymorph and purity; values derived from structural analogs like 3-chlorocinnamic acid.

Theoretical Framework: Solubility Mechanisms

The solubility of 3-Chloro-4-fluorocinnamic acid obeys the "like dissolves like" principle but is nuanced by specific solute-solvent interactions.

Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents, we analyze the three HSP components:

- (Dispersion): High due to the aromatic ring and halogens.

- (Polarity): Moderate, driven by the carboxylic acid and C-F/C-Cl dipoles.

- (Hydrogen Bonding): Significant donor/acceptor capability via the -COOH group.

Implication: The compound dissolves best in solvents that match its high

Thermodynamic Modeling

For process scale-up, solubility (

Where

Solubility Profile in Organic Solvents[1]

While specific experimental data for the 3-Cl-4-F isomer is proprietary in many contexts, its behavior strongly mirrors that of 2-chlorocinnamic acid and 4-fluorocinnamic acid . The following profile is synthesized from thermodynamic data of these direct analogs.

Solvent Class Performance

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>200 mg/mL) | Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice effectively. |

| Lower Alcohols | Methanol, Ethanol, IPA | High (50–150 mg/mL) | Primary solvents for reaction. H-bonding matches the carboxylic acid group. Solubility increases significantly with Temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20–80 mg/mL) | Good for extraction. Acetone is excellent but volatile; Ethyl Acetate is standard for workup. |

| Aromatics | Toluene, Xylene | Low to Moderate | Solubility is highly temperature-dependent. Poor at RT, good at reflux. Ideal for recrystallization. |

| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | High energy cost to cavitate solvent; lack of specific interactions. Used as anti-solvents. |

| Water | Water | Insoluble (at low pH) | Soluble only as a salt (pH > 5.0) using bases like NaOH or K₂CO₃. |

Comparative Solubility Trends

The presence of the Fluorine atom (4-position) generally lowers solubility slightly compared to the non-fluorinated analog due to increased crystal packing stability, while the Chlorine (3-position) adds lipophilicity.

Trend: DMSO > Ethanol > Ethyl Acetate > Toluene > Water

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This self-validating protocol ensures accurate solubility data generation for process design.

Reagents: 3-Chloro-4-fluorocinnamic acid (>98% purity), HPLC-grade solvents.

-

Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the set temperature (

) for 24 hours.-

Validation: Ensure solid phase is always present. If fully dissolved, add more solid.

-

-

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a syringe filter (0.45 µm PTFE, pre-heated to

to prevent precipitation). -

Quantification:

-

Transfer a known volume (

) to a pre-weighed dish. -

Evaporate solvent under vacuum at 40°C until constant weight is achieved.

-

Calculation: Solubility (

) = Mass of residue / Volume of solvent.

-

-

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Protocol: Recrystallization Optimization

Objective: Purify crude 3-Chloro-4-fluorocinnamic acid using a solvent/anti-solvent system.

Visualization: Solvent Selection Logic

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on impurity profile.

Recommended System: Ethanol/Water (Green Chemistry Aligned)

-

Dissolve crude acid in minimal boiling Ethanol (95%).

-

Hot filtration to remove insoluble mechanical impurities.

-

Slowly add warm Water (anti-solvent) until turbidity persists.

-

Re-heat to clear solution, then cool slowly to 4°C.

-

Filter crystals and wash with cold 50% Ethanol/Water.

Critical Application: Process Safety & Stability

Thermal Stability in Solution

Halogenated cinnamic acids can undergo decarboxylation at high temperatures (>150°C) or E/Z isomerization under UV light.

-

Precaution: When performing solubility studies or recrystallization in high-boiling solvents (e.g., DMSO, Xylene), avoid prolonged heating above 100°C.

-

Storage: Store solutions in amber glass to prevent photo-isomerization of the trans (E) isomer to the less stable cis (Z) isomer.

Corrosion Potential

The acidity of the compound (pKa ~4.0) combined with halide ions (potential trace hydrolysis) requires the use of Hastelloy or Glass-lined reactors for large-scale solvent processing, especially if water is present.

References

-

Jing, D., et al. (2025). "Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation and Solvent Effects." Journal of Chemical & Engineering Data.

- Context: Establishes the thermodynamic modeling framework (Apelblat) and solubility trends for chlorocinnamic acids.

-

Sigma-Aldrich. "3-Chloro-4-fluorocinnamic acid Product Datasheet."[1]

- Context: Verifies chemical identity, CAS (155814-22-5), and commercial availability.

-

PubChem. "4-Fluorocinnamic acid (CID 1530234) and 4-Chlorocinnamic acid (CID 637797)." National Library of Medicine.

- Context: Provides comparative physicochemical properties (LogP, pKa)

-

Wang, Y., et al. (2012). "Preparation method of fluorocinnamic acid." Patent CN102633625B.

- Context: Validates the use of Ethanol/Water systems for the recrystallization of fluorinated cinnamic acid deriv

Sources

Strategic Safety & Handling Protocol: 3-Chloro-4-fluorocinnamic Acid

Abstract

This technical guide provides an advanced safety and operational framework for 3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5). Unlike generic Safety Data Sheets (SDS), this document contextualizes the compound's physical and toxicological properties within the workflow of pharmaceutical intermediate handling. It addresses the specific risks associated with halogenated cinnamic acid derivatives—specifically metabolic stability implications and acidity-driven tissue damage—and establishes a self-validating protocol for synthesis and disposal.

Part 1: Chemical Identity & Purity Verification

The Foundation of Reproducibility

Before any experimental workflow begins, the identity of the starting material must be absolute. Halogenated cinnamic acids often exhibit similar retention times in LC-MS; therefore, orthogonal verification is required.

Chemical Profile Table

| Parameter | Specification |

| Chemical Name | 3-Chloro-4-fluorocinnamic acid |

| CAS Number | 155814-22-5 |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Color | White to Off-white |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Acidity (pKa) | ~4.0 - 4.5 (Predicted; typically lower than non-halogenated analogs due to electron-withdrawing halogens) |

| Melting Point | Not explicitly standardized in literature; expect range 160°C - 190°C (analogous to 3,4-difluoro derivatives).[1][2] Experimental verification required. |

Identity Verification Workflow (DOT Visualization)

Figure 1: Orthogonal Analytical Workflow for Purity Confirmation

Caption: Workflow ensures exclusion of cis-isomers and regioisomers (e.g., 4-chloro-3-fluoro) prior to usage.

Part 2: Hazard Profiling & Risk Assessment

Beyond the GHS Codes

While standard SDSs classify this compound as an Irritant, the presence of the fluorine and chlorine atoms on the aromatic ring increases its lipophilicity compared to unsubstituted cinnamic acid. This enhances skin permeability, potentially accelerating systemic absorption.

GHS Classification & Real-World Implications

| GHS Code | Classification | Operational Implication |

| H302 | Harmful if swallowed | High Risk: Do not treat as a benign organic acid. Halogenated aromatics can exhibit nephrotoxicity. |

| H315 | Causes skin irritation | Mechanism: Acidic hydrolysis of skin proteins. Delayed burns are possible if powder is trapped under rings or watchbands. |

| H319 | Causes serious eye irritation | Critical: Micro-crystalline dust can mechanically abrade the cornea before chemical irritation begins. |

| H335 | May cause respiratory irritation | Control: Use of a fume hood is non-negotiable during weighing to prevent mucosal inflammation. |

Safety Critical Note: Some supplier databases flag related fluorinated cinnamic acids as H301 (Toxic if swallowed) . Until specific LD50 data is generated for your batch, adopt the "Danger" (Toxic) protocol rather than the "Warning" (Harmful) protocol.

Part 3: Handling, Storage, & Stability

The "Keep it Pure / Keep Me Safe" Protocol

Storage Architecture

-

Temperature: Store at 2-8°C . While stable at room temperature, cooling retards potential decarboxylation over long-term storage.

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.

-

Container: Amber glass to prevent UV-induced trans-to-cis photo-isomerization.

Operational Handling Protocol

Objective: Weigh 500mg for a coupling reaction without exposure.

-

PPE Setup: Nitrile gloves (double-gloved recommended, 0.11mm min thickness), lab coat, safety glasses with side shields. Latex is insufficient for halogenated aromatics.

-

Static Control: Use an anti-static gun on the weighing boat. Cinnamic acid derivatives are prone to static charge, causing "flying powder" hazards.

-

Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Do not use nickel spatulas (potential corrosion/contamination).

-

Dissolution: Dissolve immediately in the reaction solvent (e.g., DMF, DCM) within the hood to lock down the dust hazard.

Safe Handling Decision Logic (DOT Visualization)

Figure 2: Operational Decision Tree for Handling & Exposure Control

Caption: Logic flow for mitigating dust inhalation and dermal absorption risks during routine handling.

Part 4: Emergency Response & Disposal

Self-Validating Safety Systems

First Aid Mechanisms

-

Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing. Continue irrigation until pH is neutral (7.0).

-

Skin Contact: Wash with soap and water.[3] Do not use alcohol (ethanol/methanol), as this increases the solubility of the compound and drives it deeper into the dermis.

Spill Management (The "Neutralization Check" Protocol)

In the event of a powder spill (>1g):

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Wet: Gently mist the powder with water (to prevent dust) or cover with wet paper towels.

-

Neutralize: Apply Sodium Bicarbonate (NaHCO₃) solution.

-

Validate: Test the slurry with pH paper. It must read pH 6-8 before collection.

-

Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solids."

Disposal Considerations

-

Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.

-

Incineration: Must be performed at a facility equipped with scrubbers. Burning chlorinated/fluorinated compounds releases HCl and HF gases.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid (Analogous Hazard Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Cinnamic Acid Derivatives Classification. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An accurate understanding of its fundamental physicochemical properties, such as its physical state and melting point, is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of these properties and a detailed protocol for their experimental determination, empowering researchers to confidently handle and characterize this compound.

Physicochemical Properties of 3-Chloro-4-fluorocinnamic Acid

Physical State:

At ambient temperature and pressure, 3-Chloro-4-fluorocinnamic acid exists as a solid . This is consistent with the physical state of many other cinnamic acid derivatives, which are typically crystalline solids.

Melting Point:

To illustrate this, a comparative analysis of related cinnamic acid derivatives is presented in the table below:

| Compound Name | CAS Number | Melting Point (°C) |

| trans-Cinnamic acid | 140-10-3 | 132 - 135 |

| 3-Fluorocinnamic acid | 458-46-8 | 165 - 168 |

| 4-Chlorocinnamic acid | 1615-02-7 | 248 - 250 |

| trans-3,4-Difluorocinnamic acid | 112897-97-9 | 194 - 196 |

| 3-Chloro-2-fluorocinnamic acid | 261762-62-3 | 135 - 167 |

This data is compiled from various sources for comparative purposes.[1][2]

The wide range of melting points among these analogs underscores the importance of empirical determination for 3-Chloro-4-fluorocinnamic acid. The interplay of the chloro and fluoro substituents at the 3- and 4-positions will uniquely influence the crystal lattice energy and, consequently, the melting point.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental technique in the characterization of a crystalline solid.[3] It provides a key indicator of purity; a sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4] The following protocol details the capillary method, a widely used and reliable technique for determining the melting point of a solid organic compound.[4][5][6]

Protocol: Capillary Melting Point Determination

1. Sample Preparation:

- Ensure the 3-Chloro-4-fluorocinnamic acid sample is completely dry and in a finely powdered form to ensure uniform heat transfer.[3]

- If the sample consists of large crystals, gently pulverize it using a mortar and pestle.

2. Capillary Tube Loading:

- Take a capillary tube sealed at one end.

- Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

- Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[6]

- Repeat this process until the packed sample is approximately 2-3 mm high. A sample height greater than this can lead to an artificially broad melting range.[6]

3. Melting Point Apparatus Setup:

- Insert the loaded capillary tube into the sample holder of the melting point apparatus.

- Ensure the apparatus is clean and properly calibrated.

4. Measurement:

- Begin heating the sample. A rapid heating rate can be used to quickly approach the approximate melting point.[6]

- Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[6] This slow heating rate is crucial for an accurate determination.

- Carefully observe the sample through the magnifying eyepiece.

- Record the temperature at which the first droplet of liquid appears (the onset of melting).

- Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).

- The recorded values represent the melting range of the sample.

5. Verification:

- For a reliable result, it is best practice to perform at least two independent measurements.

Workflow for Melting Point Determination

Caption: Experimental workflow for determining the melting point of 3-Chloro-4-fluorocinnamic acid using the capillary method.

Conclusion

While a specific literature value for the melting point of 3-Chloro-4-fluorocinnamic acid is not currently established, this guide provides the necessary framework for its empirical determination. The solid nature of the compound is confirmed, and a detailed, field-proven protocol for melting point analysis is presented. By following this guide, researchers and drug development professionals can accurately characterize this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors. The comparative data on related compounds serves as a useful reference and highlights the structural nuances that influence this key physical property.

References

- This cit

- This cit

- This cit

- This cit

- This cit

-

To determine the melting point of given solid substance. [Link]

- This cit

-

Determination of Melting Points. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity 3-Chloro-4-fluorocinnamic Acid

Executive Summary

3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5) is a critical fluorinated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly fluoroquinolone antibiotics, 5-HT3 antagonists, and novel radiosensitizers.[1][2][3]

For drug development professionals, the procurement of this intermediate is not merely a logistical task but a critical quality control checkpoint. Variations in isomeric purity (E vs. Z ratio) and residual metal catalysts can catastrophically impact downstream yield and regulatory compliance (ICH Q3A). This guide provides a technical analysis of the supply landscape, pricing tiers, and a self-validating quality assurance framework.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the Critical Quality Attributes (CQAs) necessary for their specific application.

| Attribute | Specification (High Purity) | Technical Rationale |

| CAS Number | 155814-22-5 | Unique identifier for the trans (E) form. |

| Chemical Structure | (E)-3-(3-Chloro-4-fluorophenyl)acrylic acid | The trans geometry is thermodynamically stable and typically required for steric fit in enzymatic pockets. |

| Molecular Weight | 200.59 g/mol | Basis for stoichiometric calculations. |

| Purity (HPLC) | ≥ 98.0% (Area %) | Impurities >0.1% may require toxicological qualification in late-stage development. |

| Isomeric Ratio | trans (E) > 99% | The cis (Z) isomer often fails to cyclize in subsequent steps (e.g., quinolone formation). |

| Appearance | White to off-white crystalline powder | Coloration (yellow/brown) indicates oxidation or residual metal catalysts (Pd/Cu). |

| Melting Point | 162–165 °C | Depression of MP indicates solvent entrapment or eutectic impurities. |

Part 2: Synthesis Pathways & Impurity Origins

Understanding the synthesis route is the only way to predict likely impurities in a supplier's batch. Two primary routes exist: Knoevenagel Condensation (Industrial Standard) and Heck Coupling (High-Cost/High-Stereoselectivity).

Diagram 1: Comparative Synthesis Workflows

The following diagram illustrates the two dominant pathways and their associated risk profiles.

Caption: Figure 1. Industrial synthesis routes. Knoevenagel is preferred for cost, but risks aldehyde contamination. Heck offers precision but introduces heavy metal risks.

Implication for Buyers:

-

If sourcing from China/India (Bulk): Likely Knoevenagel route. Action: Test for residual aldehyde (1H NMR aldehyde proton at ~10 ppm).

-

If sourcing Custom Synthesis: Likely Heck route.[4] Action: Request ICP-MS analysis for Palladium (Pd) content.

Part 3: Sourcing Landscape & Price Analysis

The market is segmented into "Catalog Suppliers" (high mark-up, convenient, re-packagers) and "Bulk Manufacturers" (low cost, high minimum order quantity).

Supplier Tiers

-

Tier 1: Global Catalog (R&D Scale)

-

Examples: Sigma-Aldrich (MilliporeSigma), Fluorochem, TCI.

-

Role: Immediate stock, guaranteed CoA, high price per gram.

-

Best for: Initial screening, <100g needs.

-

-

Tier 2: Specialized Fluorine Houses

-

Examples: ChemScene, Oakwood Chemical, Matrix Scientific.

-

Role: Balance between price and quality; often source from Tier 3 but perform internal QC.

-

Best for: Scale-up (100g – 1kg).

-

-

Tier 3: Bulk Manufacturers (Origin)

-

Examples: Hangzhou Leap Chem, specialized labs in Zhejiang/Jiangsu (China).

-

Role: Production tons/kg. Variable quality.

-

Best for: Pilot and Commercial manufacturing.[4]

-

Price Benchmark (Q1 2025 Estimates)

Prices fluctuate based on raw material costs (fluorinated aromatics).

| Quantity | Catalog Price (USD) | Bulk/Direct Price (USD) | Unit Cost (Catalog) | Unit Cost (Bulk) |

| 1 g | $18 - $25 | N/A | $20/g | N/A |

| 5 g | $35 - $50 | N/A | $8/g | N/A |

| 25 g | $110 - $140 | $40 - $60 | $4.80/g | $2.00/g |

| 100 g | $350+ | $100 - $150 | $3.50/g | $1.20/g |

| 1 kg | Inquire | $600 - $900 | N/A | $0.75/g |

Strategic Insight: There is a 4x-5x arbitrage between catalog prices and direct bulk sourcing. For projects requiring >100g, moving to a Tier 2 or vetted Tier 3 supplier is mandatory for budget efficiency.

Part 4: Technical Procurement & QC Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal validation protocol.

Diagram 2: The "Self-Validating" Procurement Logic

This decision tree guides the acceptance of a new batch.

Caption: Figure 2. Incoming Quality Control (IQC) decision tree. Melting point is a rapid "kill" step before expensive NMR.

Detailed Analytical Methodologies

1. HPLC Method (Purity & Isomer Ratio)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

-

Detection: UV at 270 nm (Cinnamic acids have strong absorption here).

-

Acceptance Criteria: Main peak > 98.0%; cis-isomer (elutes earlier) < 1.0%.

2. Recrystallization (Purification Protocol)

If a batch arrives with 95-97% purity (common in bulk), use this protocol to upgrade it to >99%.

-

Dissolution: Dissolve 10g of crude acid in minimal boiling Ethanol/Water (9:1) mixture (~50-60 mL).

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Isolation: Filter the white needles, wash with cold 50% ethanol.

-

Drying: Vacuum dry at 45°C for 12 hours.

-

Expected Recovery: 80-85%.

-

References

-

National Center for Biotechnology Information. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubChem Patent Summary. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Chloro-4-fluorocinnamic Acid in Isoquinolone Synthesis

This Application Note is structured to provide a scientifically rigorous, field-validated guide for utilizing 3-Chloro-4-fluorocinnamic acid as a core scaffold in the synthesis of isoquinolin-1(2H)-ones .

Executive Summary & Scientific Rationale

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous 5-HT3 antagonists, PARP inhibitors, and anticancer agents. 3-Chloro-4-fluorocinnamic acid (CAS: 112897-97-9 analog) represents a high-value building block because it pre-installs a specific, metabolically robust halogenation pattern (3-Cl, 4-F) that is difficult to introduce regioselectively at later stages of synthesis.

While cinnamic acids are traditionally associated with coumarin or quinolin-2-one synthesis (via cyclization at the

This guide details the "Reduction-Curtius-Cyclization" (RCC) protocol. This pathway is selected for its reliability and scalability compared to direct metal-catalyzed annulations, which often suffer from poor regiocontrol with meta/para-substituted styrenes.

Key Mechanistic Insight

Direct cyclization of styryl isocyanates (derived from cinnamic acid) typically yields quinolin-2-ones. To access the isoquinolin-1-one core, the unsaturation must be temporarily removed to allow for a Bischler-Napieralski-type closure of a phenethyl isocyanate intermediate, followed by re-oxidation.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from the cinnamic acid precursor to the final isoquinolone core.

Caption: Step-wise transformation of 3-Chloro-4-fluorocinnamic acid to the isoquinolone core via the RCC pathway.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrogenation

Objective: Reduce the alkene without dehalogenating the aromatic ring. Note: Standard Pd/C can cause hydrodehalogenation (loss of Cl/F). Platinum (Pt) or poisoned catalysts are required.

-

Reagents:

-

Substrate: 3-Chloro-4-fluorocinnamic acid (10.0 g, 50 mmol).

-

Catalyst: 5% Pt/C (sulfided) or 5% PtO2 (Adams' catalyst) (0.5 g).

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

-

-

Procedure:

-

Dissolve the substrate in EtOAc (100 mL) in a hydrogenation vessel.

-

Add the catalyst carefully under argon.

-

Purge the vessel with

gas (3 cycles). -

Stir under 1 atm (balloon pressure)

at room temperature for 4-6 hours. -

Monitoring: Monitor by TLC/HPLC for disappearance of the alkene.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Yield: Expect >95% of 3-(3-chloro-4-fluorophenyl)propanoic acid.

-

Protocol B: One-Pot Curtius Rearrangement & Cyclization

Objective: Convert the saturated acid to the dihydroisoquinolone. Safety Alert: Azides are potentially explosive. Work behind a blast shield.

-

Reagents:

-

Substrate: Hydrocinnamic acid derivative (from Protocol A).[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv).

-

Triethylamine (TEA) (1.2 equiv).

-

Solvent: Toluene (anhydrous).

-

Cyclization Agent: Triflic acid (TfOH) or Aluminum Chloride (

).

-

-

Procedure:

-

Activation: Dissolve the acid (1 equiv) in Toluene (0.5 M). Add TEA (1.2 equiv) and DPPA (1.1 equiv) at 0°C. Stir for 1 hour at RT.

-

Rearrangement: Heat the mixture to 80-90°C for 2 hours. Evolution of

gas indicates isocyanate formation. -

Cyclization: Cool the mixture to 0°C.

-

Method A (Superacid): Slowly add TfOH (3-5 equiv). Stir at RT for 12 hours.

-

Method B (Friedel-Crafts): Transfer the isocyanate solution to a suspension of

(2 equiv) in Dichloromethane (DCM).

-

-

Quench: Pour the reaction mixture onto ice-water. Extract with DCM. Wash with

and brine.

-

-

Result: Formation of 6-Chloro-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one .

-

Regioselectivity Note: The cyclization occurs para to the Chlorine (position 6) and ortho to the Fluorine, directed by the combined directing effects and steric availability (position 2 is hindered).

-

Protocol C: Aromatization (Optional)